3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Description
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2/c1-21-6-8-22(9-7-21)13-12(17)14(24)23(15(13)25)11-4-2-10(3-5-11)16(18,19)20/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXHSWOEMHUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethylphenyl Group: This step might involve a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group reacts with a halogenated pyrrole.
Incorporation of the Methylpiperazinyl Group: This can be done through nucleophilic substitution, where the piperazine derivative reacts with an appropriate leaving group on the pyrrole ring.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the pyrrole ring.
Reduction: Reduction reactions could target the chloro group or the pyrrole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and applications of the target compound and its analogs:
*Inferred from structural analogs; direct biological data for the target compound is unavailable in provided evidence.
Key Findings from Comparative Studies
A. Substituent-Driven Activity
- Trifluoromethylphenyl vs. Chlorobenzyl (MI-1): MI-1’s 4-chlorobenzyl group at position 1 and anilino group at position 4 confer specificity for mitochondrial apoptosis pathways in cancer cells, evidenced by caspase-3 activation and Bcl-2 suppression . The target compound’s 4-methylpiperazinyl group may enhance solubility and alter target selectivity compared to MI-1’s anilino moiety.
- Piperazinyl vs. Halogen Substituents (Fluoroimide): Fluoroimide’s dichloro and fluorophenyl groups render it suitable as a pesticide, likely due to electrophilic reactivity with fungal proteins .
B. Molecular Weight and Complexity
- Higher molecular weight analogs (e.g., CAS 321433-54-9 at 595.46 g/mol) may face bioavailability challenges, whereas the target compound (~435 g/mol) and MI-1 (432.78 g/mol) align with Lipinski’s rule-of-five, favoring drug-likeness .
Biological Activity
3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into its synthesis, biological activity, and the mechanisms through which it exerts its effects.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with various amines. The presence of the piperazine ring and trifluoromethyl group enhances its pharmacological properties.
Antitumor Properties
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor activity. Specifically, studies have shown that 3-chloro derivatives can inhibit the growth of various cancer cell lines:
These compounds have demonstrated the ability to inhibit tumor growth in vivo in chemically induced colon cancer models .
The biological activity of this compound is primarily attributed to its interaction with key cellular targets:
- EGFR and VEGFR2 Inhibition : Molecular docking studies suggest that this compound can form stable complexes with the ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are critical in cancer proliferation and angiogenesis .
- Membrane Interaction : The compound has been shown to interact with lipid bilayer membranes, potentially disrupting their integrity and altering cell signaling pathways .
Study 1: Antiproliferative Activity
In a study focused on antiproliferative activity, several derivatives were synthesized and tested for their ability to inhibit cell proliferation. The findings indicated that modifications in side groups significantly influenced biological activity, highlighting the importance of structural characteristics in drug design .
Study 2: In Vivo Tumor Model
In another investigation, the compound was tested in a rat model for chemically induced colon cancer. Results demonstrated a marked reduction in tumor size compared to control groups, suggesting strong potential for therapeutic applications .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C18H20ClF3N4O2 |
| Molecular Weight | 396.82 g/mol |
| GI50 (HCT116) | |
| Target Receptors | EGFR, VEGFR2 |
| In Vivo Model | Rat colon cancer model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
